molecular formula C13H16N2O2 B7417128 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one

2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one

Cat. No.: B7417128
M. Wt: 232.28 g/mol
InChI Key: OFNNARLZELCQNP-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a hydroxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one typically involves the reaction of 8-methylphthalazin-1-one with 2-hydroxy-2-methylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or other reducing agents in anhydrous conditions.

    Substitution: Various halides or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy-methylpropyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phthalazinone core may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanoic acid: Shares the hydroxy-methylpropyl group but lacks the phthalazinone core.

    2-Hydroxy-2-methylpropiophenone: Contains a similar hydroxy-methylpropyl group but with a different aromatic core.

    2-Hydroxy-2-methylpropanal: Another compound with a hydroxy-methylpropyl group but with an aldehyde functional group.

Uniqueness

2-(2-Hydroxy-2-methylpropyl)-8-methylphthalazin-1-one is unique due to the combination of the phthalazinone core and the hydroxy-methylpropyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(2-hydroxy-2-methylpropyl)-8-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-5-4-6-10-7-14-15(8-13(2,3)17)12(16)11(9)10/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNNARLZELCQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN(C2=O)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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